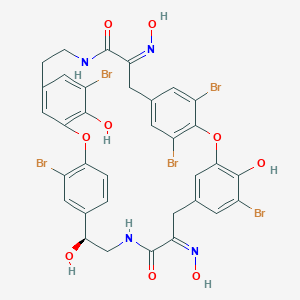
Bastadin 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bastadin 8 is a natural product found in Ianthella basta, Aiolochroia crassa, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Bastadins are typically characterized by their macrocyclic structure, which includes unique a-oximino amides and a mixture of mono- and di-o-brominated diarylethers. The chemical complexity of bastadins, including Bastadin 8, presents challenges for synthesis but also offers opportunities for the development of novel therapeutic agents. Recent advancements in synthetic methodologies have facilitated the production of various bastadins, including this compound, through innovative approaches such as copper-promoted coupling reactions and other strategies that enhance yield and purity .
Biological Activities
1. Anticancer Properties
This compound has been shown to exhibit significant anticancer activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in human cancer cells. For instance, this compound has demonstrated efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it reduced cell viability significantly compared to control groups .
The mechanism underlying its anticancer effects involves the modulation of critical signaling pathways related to cell cycle regulation and apoptosis. Specifically, this compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased rates of programmed cell death .
2. Modulation of Calcium Channels
Bastadins, including this compound, have been identified as modulators of the ryanodine receptor (RyR) complex. This interaction is crucial for calcium signaling within cells, which plays a vital role in various physiological processes including muscle contraction and neurotransmitter release. The ability of this compound to influence these channels suggests potential applications in treating diseases linked to calcium dysregulation .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on MCF-7 cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 6 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Calcium Channel Modulation
Another investigation focused on the effects of this compound on RyR-mediated calcium release in cardiac myocytes. Results showed that this compound significantly enhanced calcium release from the sarcoplasmic reticulum, suggesting its potential use in managing cardiac dysfunctions related to calcium signaling abnormalities .
Summary Table: Biological Activities of this compound
Eigenschaften
CAS-Nummer |
127709-45-9 |
|---|---|
Molekularformel |
C34H27Br5N4O9 |
Molekulargewicht |
1035.1 g/mol |
IUPAC-Name |
(12Z,25Z,29S)-5,16,21,32,36-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H27Br5N4O9/c35-19-13-18-1-2-27(19)51-28-11-15(5-20(36)30(28)45)3-4-40-33(47)24(42-49)9-16-7-22(38)32(23(39)8-16)52-29-12-17(6-21(37)31(29)46)10-25(43-50)34(48)41-14-26(18)44/h1-2,5-8,11-13,26,44-46,49-50H,3-4,9-10,14H2,(H,40,47)(H,41,48)/b42-24-,43-25-/t26-/m1/s1 |
InChI-Schlüssel |
XRCOVLHHCDFIHF-DAQHDTCKSA-N |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
Isomerische SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
Kanonische SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
Synonyme |
bastadin 8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















